Glutaranilic acid, 3'-amino-4',6'-diiodo-N-methyl-
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Overview
Description
Glutaranilic acid, 3’-amino-4’,6’-diiodo-N-methyl- is a chemical compound known for its unique structure and properties
Preparation Methods
The synthesis of Glutaranilic acid, 3’-amino-4’,6’-diiodo-N-methyl- involves several steps. One common method includes the iodination of aniline derivatives followed by methylation. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to introduce the iodine atoms into the aromatic ring. Industrial production methods may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Glutaranilic acid, 3’-amino-4’,6’-diiodo-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Glutaranilic acid, 3’-amino-4’,6’-diiodo-N-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in diagnostic imaging due to the presence of iodine atoms, which enhance contrast in imaging techniques.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Glutaranilic acid, 3’-amino-4’,6’-diiodo-N-methyl- involves its interaction with specific molecular targets. The iodine atoms in the compound play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Glutaranilic acid, 3’-amino-4’,6’-diiodo-N-methyl- can be compared with other iodinated aniline derivatives. Similar compounds include:
3’-amino-4’,6’-diiodoaniline: Lacks the N-methyl group, resulting in different reactivity and applications.
3’-amino-4’,6’-diiodo-N-ethyl-:
Properties
CAS No. |
38622-28-5 |
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Molecular Formula |
C12H14I2N2O3 |
Molecular Weight |
488.06 g/mol |
IUPAC Name |
5-(3-amino-2,4-diiodo-N-methylanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C12H14I2N2O3/c1-16(9(17)3-2-4-10(18)19)8-6-5-7(13)12(15)11(8)14/h5-6H,2-4,15H2,1H3,(H,18,19) |
InChI Key |
UMGRBMJCHMPETN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C(=C(C=C1)I)N)I)C(=O)CCCC(=O)O |
Origin of Product |
United States |
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